

Application Note: Trimetazidine-d8 Dihydrochloride in Doping Control Analysis

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Compound of Interest

Compound Name: Trimetazidine-d8 Dihydrochloride

Cat. No.: B12411836

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Abstract

This application note details the protocol for utilizing **Trimetazidine-d8 Dihydrochloride** as a stable isotope-labeled internal standard (SIL-IS) for the quantification and confirmation of Trimetazidine (TMZ) in biological matrices (urine and plasma). Trimetazidine, a metabolic modulator banned by the World Anti-Doping Agency (WADA) under section S4.4, requires rigorous detection capabilities due to its prevalence in endurance sports and potential metabolic overlap with permitted substances like Lomerizine. This guide provides a validated LC-MS/MS workflow, addressing matrix effects, isobaric interferences, and WADA-specific reporting criteria.

Introduction & Regulatory Context^{[1][2][3][4][5]}

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is an anti-anginal agent that optimizes cardiac energy metabolism by inhibiting mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT).^{[1][2]} By shifting energy production from fatty acid oxidation to glucose oxidation, it enhances cellular efficiency under ischemic conditions.

In the context of anti-doping, TMZ is prohibited In-Competition and Out-of-Competition.^{[3][2]} The analytical challenge lies not only in achieving high sensitivity (sub-ng/mL levels) but also in

ensuring quantitative accuracy amidst complex urinary matrices.

Why Trimetazidine-d8? Non-deuterated internal standards (e.g., diphenylamine) often fail to co-elute perfectly with the analyte or experience different suppression zones in electrospray ionization (ESI). Trimetazidine-d8, where the piperazine ring is deuterated, shares near-identical physicochemical properties with the target analyte. This ensures it compensates for:

- Matrix Effects: Ion suppression/enhancement in urine.
- Extraction Efficiency: Variabilities in SPE or LLE recovery.
- Retention Time Shifts: Chromatographic drift during high-throughput screening.

Chemical Profile: Analyte vs. Internal Standard

Property	Trimetazidine (Target)	Trimetazidine-d8 (IS)
IUPAC Name	1-(2,3,4-trimethoxybenzyl)piperazine	1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8
Formula	$C_{14}H_{22}N_2O_3[1][4] \cdot 2HCl$	$C_{14}H_{14}D_8N_2O_3[4] \cdot 2HCl$
Exact Mass (Free Base)	266.1630 Da	274.2132 Da
Precursor Ion (M+H) ⁺	267.1	275.2
Key Product Ion	181.1 (Trimethoxybenzyl cation)	181.1 (Trimethoxybenzyl cation)
Solubility	Water, Methanol	Water, Methanol

“

Critical Note on Fragmentation: The primary product ion for both the native drug and the d8-IS is m/z 181.[5]1. This is because the charge is retained on the trimethoxybenzyl moiety, which is not deuterated in the standard d8 synthesis (deuterium is typically on the piperazine ring). This shared fragment necessitates high chromatographic resolution or careful cross-talk verification, although the precursor mass difference (8 Da) is sufficient for isolation.

Experimental Protocol

Reagents and Standards

- Stock Solution: Dissolve **Trimetazidine-d8 Dihydrochloride** in Methanol to 1 mg/mL. Store at -20°C.
- Working IS Solution: Dilute stock to 100 ng/mL in water/methanol (95:5).
- Buffer A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.
- Buffer B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation: "Dilute-and-Shoot" (Screening)

For high-throughput screening of urine samples, a dilute-and-shoot approach is preferred to minimize variability.

- Aliquot: Transfer 100 µL of urine into a 96-well plate or autosampler vial.
- IS Addition: Add 10 µL of Working IS Solution (Trimetazidine-d8).
- Dilution: Add 890 µL of Buffer A (Mobile Phase Initial).
- Centrifugation: Centrifuge at 3,000 x g for 10 minutes to settle particulates.
- Injection: Inject 5-10 µL of the supernatant.

Sample Preparation: Solid Phase Extraction (Confirmation)

For confirmation or difficult matrices (e.g., plasma, horse urine), use Mixed-Mode Cation Exchange (MCX).

- Conditioning: 1 mL MeOH, then 1 mL Water.
- Loading: Mix 1 mL Urine + 50 µL IS + 1 mL Phosphate Buffer (pH 6). Load onto cartridge.
- Wash: 1 mL 0.1M HCl (removes acidic interferences), then 1 mL MeOH (removes neutrals).
- Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
- Evaporation: Dry under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
- Flow Rate: 0.4 mL/min.

Gradient Program:

- 0.0 min: 5% B
- 1.0 min: 5% B
- 4.0 min: 95% B
- 5.0 min: 95% B
- 5.1 min: 5% B (Re-equilibration)

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Role
Trimetazidine	267.1	181.1	25	Quantifier
Trimetazidine	267.1	166.1	35	Qualifier 1
Trimetazidine	267.1	249.1	20	Qualifier 2
TMZ-d8 (IS)	275.2	181.1	25	Internal Standard

Expert Insight: The Lomerizine Conundrum

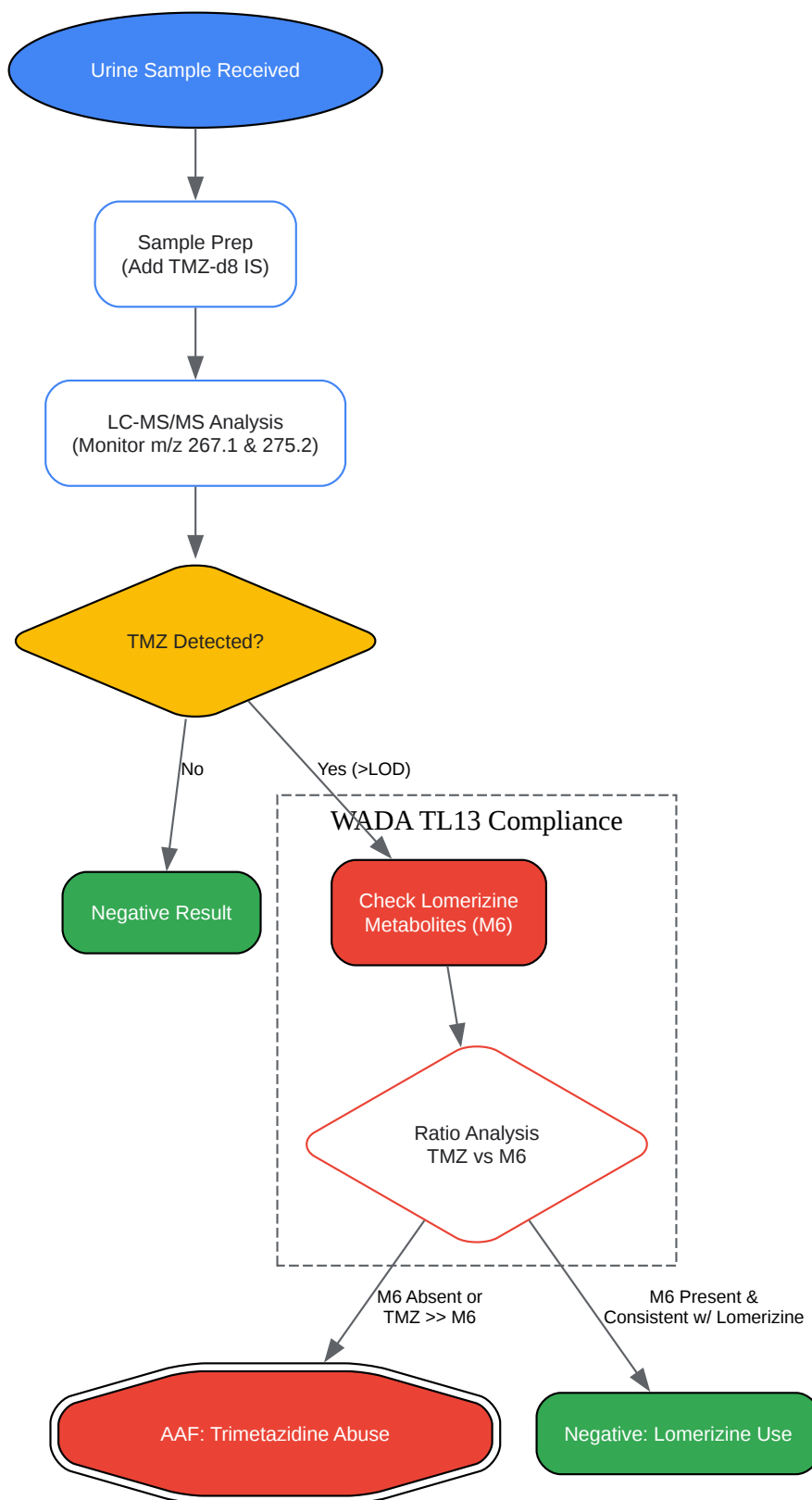
A critical "gotcha" in Trimetazidine analysis is the potential for false positives caused by Lomerizine, a migraine medication. Lomerizine metabolizes into Trimetazidine in the human body.

Differentiation Protocol (WADA TL13): If TMZ is detected, the analyst MUST check for the Lomerizine-specific metabolite (M6).

- Lomerizine M6 Transition:m/z 469.2 → 267.1
- Logic:
 - High TMZ + No M6 = Adverse Analytical Finding (Doping).
 - Low TMZ + High M6 = Lomerizine Administration (Negative).

Workflow Visualization

The following diagram illustrates the decision logic and analytical workflow for Trimetazidine confirmation using the d8-IS.



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Caption: Analytical workflow for Trimetazidine detection, incorporating WADA TL13 requirements for Lomerizine differentiation.

Validation & Performance Criteria

To ensure the method meets WADA TD2022MRPL standards, the following parameters must be validated:

- Limit of Detection (LOD): Must be $\leq 50\%$ of the MRPL. For TMZ, labs typically achieve LODs of 0.1–0.5 ng/mL.

- Matrix Effect (ME): Calculate using the equation:

Acceptance: The IS (TMZ-d8) should track the analyte's suppression within $\pm 15\%$.

- Isotope Contribution: Ensure the d8-IS solution does not contain native Trimetazidine (d0) impurities. Inject a high concentration of IS (e.g., 1000 ng/mL) and monitor the 267.1 transition. Signal should be $< \text{LOD}$ of the method.

References

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- To cite this document: BenchChem. [Application Note: Trimetazidine-d8 Dihydrochloride in Doping Control Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12411836/docs#application-note-trimetazidine-d8-dihydrochloride-in-doping-control-analysis>]

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